

Application Note: Fractional Distillation for the Separation of Dichlorobutene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorobutene*

Cat. No.: *B078561*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobutene isomers, primarily 3,4-dichloro-1-butene, *cis*-1,4-dichloro-2-butene, and *trans*-1,4-dichloro-2-butene, are important intermediates in the synthesis of various industrial chemicals, including chloroprene and adiponitrile.^[1] The chlorination of butadiene typically produces a mixture of these isomers.^{[2][3]} Due to differences in their reactivity and physical properties, the separation and purification of individual isomers are often necessary for subsequent synthetic steps. Fractional distillation is a widely employed technique for this separation, exploiting the differences in the boiling points of the isomers.^[4] This application note provides a detailed protocol and relevant data for the separation of **dichlorobutene** isomers using fractional distillation.

Data Presentation

The successful separation of **dichlorobutene** isomers by fractional distillation is dependent on the differences in their boiling points. The table below summarizes the key physical properties of the most common **dichlorobutene** isomers.

Isomer	Structure	Boiling Point (°C at 760 mmHg)	Melting Point (°C)	Density (g/mL at 20°C)	Refractive Index (n ²⁰ /D)
3,4-Dichloro-1-butene	CH ₂ =CHCHCl ICH ₂ Cl	122 - 123[5]	-61	1.158[6]	1.4630[6]
cis-1,4-Dichloro-2-butene	ClCH ₂ CH=C HCH ₂ Cl	152[7][8]	-48[7][8]	1.188 (at 25°C)[7]	1.489[7][8]
trans-1,4-Dichloro-2-butene	ClCH ₂ CH=C HCH ₂ Cl	155.4[9][10]	1-3[11][12]	1.183 (at 25°C)[11][12]	1.488[11][12]

Experimental Protocols

This protocol outlines a general procedure for the fractional distillation of a mixture of **dichlorobutene** isomers in a laboratory setting. The separation is based on the significant difference in boiling points between 3,4-dichloro-1-butene and the 1,4-dichloro-2-butene isomers.

Objective: To separate 3,4-dichloro-1-butene from cis- and trans-1,4-dichloro-2-butene via fractional distillation.

Materials:

- Mixture of **dichlorobutene** isomers
- Round-bottom flask (appropriate size for the volume of the mixture)
- Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)
- Distillation head with a condenser and a collection flask
- Heating mantle with a stirrer
- Thermometer

- Boiling chips
- Vacuum source and manometer (for vacuum distillation, if required)
- Insulating material (e.g., glass wool or aluminum foil)
- Gas chromatograph (GC) for fraction analysis

Procedure:

- Apparatus Setup:
 - Assemble the fractional distillation apparatus in a fume hood.
 - Place the **dichlorobutene** isomer mixture and a few boiling chips into the round-bottom flask.
 - Connect the flask to the bottom of the fractionating column.
 - Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
 - Connect the condenser to a water source and attach the collection flask.
 - Insulate the column and distillation head to minimize heat loss.
- Distillation:
 - Begin heating the mixture gently using the heating mantle.
 - As the mixture begins to boil, vapors will rise into the fractionating column.
 - Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the most volatile component, 3,4-dichloro-1-butene (~122-123°C at atmospheric pressure).
 - Maintain a slow and steady distillation rate by controlling the heating. A high reflux ratio (the ratio of condensed vapor returning to the column to the vapor removed as distillate)

should be maintained to ensure good separation. This can be controlled by adjusting the heating rate.

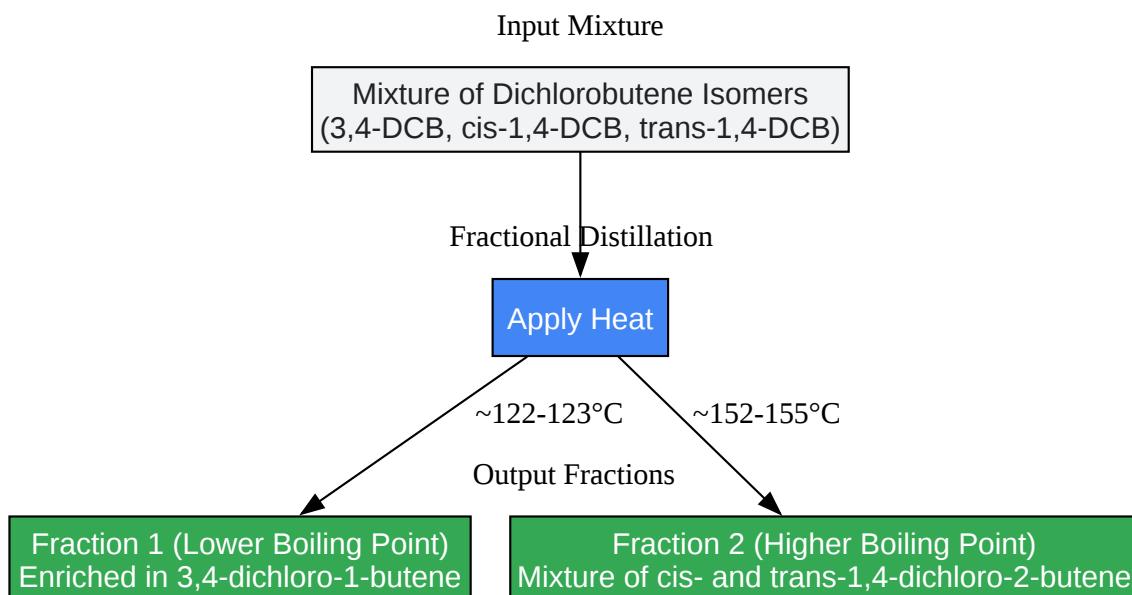
- Collect the first fraction, which will be enriched in 3,4-dichloro-1-butene, in the collection flask.
- Fraction Collection:
 - Once the temperature at the distillation head begins to rise again after the first fraction is collected, it indicates that the next, less volatile component is starting to distill.
 - At this point, change the collection flask to collect an intermediate fraction.
 - The temperature will then stabilize at the boiling point of the cis-1,4-dichloro-2-butene (~152°C).
 - Continue distillation to collect the fraction enriched in cis- and trans-1,4-dichloro-2-butene. Due to the small difference in their boiling points, a complete separation of the cis and trans isomers by standard laboratory fractional distillation is challenging.
- Analysis:
 - Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and the efficiency of the separation.[\[1\]](#)

Safety Precautions:

- **Dichlorobutene** isomers are toxic, corrosive, and flammable. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.[\[2\]](#)
- Avoid inhalation of vapors and contact with skin and eyes.
- Ensure the distillation apparatus is properly assembled and vented to prevent pressure buildup.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the fractional distillation of **dichlorobutene** isomers.



[Click to download full resolution via product page](#)

Caption: Workflow for the separation of **dichlorobutene** isomers via fractional distillation.

Logical Relationship of Isomer Separation

The separation of the **dichlorobutene** isomer mixture is based on the significant difference in boiling points. The following diagram illustrates the logical relationship of the separation process.

[Click to download full resolution via product page](#)

Caption: Logical flow of **dichlorobutene** isomer separation based on boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CONTINUOUS DISTILLATION PILOT PLANT - De Lorenzo Training & Didactical Equipment [delorenzoglobal.com]
- 2. Fractional Distillation Pilot Plant | Pope Scientific, Inc. [popeinc.com]
- 3. my.che.utah.edu [my.che.utah.edu]
- 4. portalabpg.org.br [portalabpg.org.br]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. oilproduction.net [oilproduction.net]
- 12. energyeducation.ca [energyeducation.ca]
- To cite this document: BenchChem. [Application Note: Fractional Distillation for the Separation of Dichlorobutene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078561#fractional-distillation-for-the-separation-of-dichlorobutene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com